1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid
Description
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.3 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethylcarbamothioyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(ethylcarbamothioyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-2-10-9(14)11-5-3-7(4-6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKUFSNBHVDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The ethylcarbamothioyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Methylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(Propylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
1-(Butylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their specific interactions and applications due to the variation in the alkyl group attached to the carbamothioyl moiety.
Biological Activity
Overview
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.3 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The compound is characterized by its unique structure, which includes a piperidine ring and an ethyl carbamothioyl group. Its synthesis typically involves the reaction of piperidine derivatives with ethyl isothiocyanate, facilitated by solvents like dichloromethane and bases such as triethylamine.
Research indicates that 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid may function similarly to isonipecotic acid, acting as a GABA A receptor partial agonist . This suggests potential applications in modulating neurotransmission and influencing neurological outcomes.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects:
- Neuropharmacology : The compound's interaction with GABA receptors suggests it may have anxiolytic or sedative properties, which are critical for treating anxiety disorders and other neurological conditions.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. While specific data on 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid is limited, the structural similarity to known active compounds indicates potential efficacy against various pathogens .
- Anticancer Potential : Some research has indicated that piperidine derivatives can inhibit tumor growth. The exact mechanism remains to be fully elucidated, but it may involve interference with cancer cell signaling pathways .
Research Findings
Several key findings have emerged from studies involving 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid:
Table 1: Summary of Biological Activities
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
